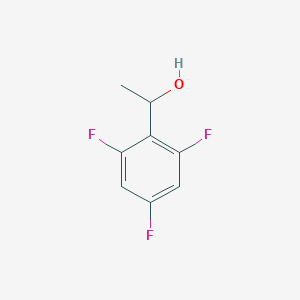

1-(2,4,6-Trifluorophenyl)ethan-1-ol

Description

Influence of Fluorine on Electronic Properties

Fluorine is the most electronegative element, a property that significantly influences the electronic environment of a molecule. numberanalytics.comnumberanalytics.com Its strong electron-withdrawing nature can create significant bond dipoles and alter the electron density distribution across the molecule. sci-hub.stacs.org This can lead to changes in acidity, basicity, and the reactivity of nearby functional groups. sci-hub.stsoci.org For instance, the introduction of fluorine can enhance the π-accepting ability of ligands in organometallic complexes. nih.gov

Impact of Fluorine on Steric Properties

Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. wikipedia.orgtcichemicals.com This allows for the replacement of hydrogen with fluorine without causing significant steric hindrance, a feature that is particularly advantageous in the design of bioactive molecules. soci.orgwikipedia.org The short and strong carbon-fluorine bond also contributes to the high thermal stability of polyfluorinated compounds. wikipedia.org

Fluorine's Role in Chemical Stability and Reactivity

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orglew.ro This stability often makes them resistant to metabolic degradation, a property exploited in drug design to enhance the in vivo lifetime of pharmaceuticals. numberanalytics.comlew.ro However, fluorine's presence can also modulate reactivity in predictable ways, for instance by influencing the stability of reactive intermediates. sci-hub.st

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGIAUMXLVQIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Aromatic Alcohols in Chemical Synthesis

Key Reaction Motifs Involving Benzylic Alcohols

Benzylic alcohols, a specific type of aromatic alcohol where the hydroxyl group is on a carbon directly attached to the benzene (B151609) ring, are particularly reactive. britannica.com They can undergo a variety of important transformations. For example, the benzylic position is susceptible to oxidation, which can convert the alcohol to an aldehyde or a carboxylic acid. masterorganicchemistry.comyoutube.com Benzylic alcohols can also participate in substitution reactions, where the hydroxyl group is replaced by another functional group. organic-chemistry.org Furthermore, they can be involved in Friedel-Crafts type reactions, particularly when activated. nih.gov The stability of the benzylic carbocation intermediate is a key factor driving many of these reactions.

The Compound in Focus: 1-(2,4,6-Trifluorophenyl)ethan-1-ol

This chiral alcohol is a specific example that embodies the characteristics of both a fluorinated organic compound and a benzylic alcohol. Its structure, featuring a trifluorinated phenyl ring attached to an ethanol (B145695) backbone, suggests a unique interplay of electronic and steric effects that influence its properties and reactivity. The synthesis of related chiral compounds, such as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is of significant interest in the pharmaceutical industry as intermediates for receptor antagonists. google.comresearchgate.net

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| (S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol | 1568193-05-4 | C8H7F3O | 176.14 | Chiral alcohol. bldpharm.com |

| 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol | 1305917-51-4 | C8H4F6O | 230.11 | Contains a trifluoromethyl group. guidechem.com |

| 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol | 1737-28-6 | C9H9F3O2 | 206.16 | Features a trifluoromethoxy group. chemicalbook.com |

| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 | C10H8F6O | 258.16 | Solid with a melting point of 53-58 °C. sigmaaldrich.com |

| 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone | Not available | C9H5Cl2F3O | 273.04 | Intermediate in agrochemical synthesis. |

| 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | 721-36-8 | C9H6F6O | 244.13 | |

| 1-(2,4,6-trimethoxyphenyl)ethanol | Not available | C11H16O4 | 212.24 | |

| 1-(2,4,6-trihydroxyphenyl)ethanone | Not available | C8H8O4 | 168.15 |

This table showcases the diversity of fluorinated aromatic alcohols and related ketones, highlighting how different fluorine-containing substituents and their positions on the phenyl ring can lead to a range of chemical entities with distinct properties.

Positioning of this compound within Contemporary Organic Chemistry Research

The compound this compound belongs to the class of fluorinated aromatic alcohols. Its structure, featuring a chiral secondary alcohol and a trifluorinated phenyl ring, places it at the intersection of several key areas in contemporary organic chemistry research. While direct research on this specific molecule is not extensively published, its significance can be understood by examining research on structurally similar compounds.

Fluorinated phenyl-ethanols are highly valued as chiral building blocks in the synthesis of pharmaceutically active compounds. researchgate.net For instance, the related compound (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol is a critical intermediate for the synthesis of Neurokinin-1 (NK-1) receptor antagonists, which are used as antiemetics. researchgate.net The synthesis of such chiral alcohols is often achieved through asymmetric reduction of the corresponding ketone (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one), using either transition-metal catalysts or biocatalytic methods. researchgate.netgoogle.com

The research interest in this compound lies in its potential as a synthetic intermediate. The trifluorinated phenyl ring can significantly influence the molecule's properties. The electron-withdrawing nature of the three fluorine atoms can affect the acidity of the hydroxyl group and the reactivity of the aromatic ring. This substitution pattern is of interest for creating molecules with specific electronic properties and enhanced metabolic stability. mdpi.com

The development of synthetic routes to enantiomerically pure forms, such as (S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol, is a key research objective. bldpharm.com Asymmetric synthesis and enzymatic resolutions are common strategies employed to obtain these chiral alcohols with high enantiomeric excess. The availability of such chiral building blocks is crucial for the construction of complex, stereochemically defined target molecules in drug discovery and development. Therefore, this compound is positioned as a valuable precursor and research tool for exploring structure-activity relationships in medicinal chemistry and as a building block in asymmetric synthesis.

Interactive Data Table: Properties of Related Fluorinated Phenyl Ethanols

This table presents data for compounds structurally related to this compound, illustrating the influence of different fluorination patterns on their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | C₁₀H₈F₆O | 258.16 | 53-58 | 127852-28-2 |

| 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol | C₉H₉F₃O₂ | 206.16 | N/A | 1737-28-6 |

| 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-ol | C₈H₄F₆O | 230.107 | N/A | 1305917-51-4 |

| (S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol | C₈H₇F₃O | 176.14 | N/A | 1568193-05-4 |

Advanced Spectroscopic and Structural Characterization of 1 2,4,6 Trifluorophenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For 1-(2,4,6-trifluorophenyl)ethan-1-ol, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, offers a complete picture of its atomic connectivity and spatial arrangement.

1H NMR Analysis: Chemical Shifts and Coupling Constants

The 1H NMR spectrum provides information about the proton environments within the molecule. ubc.ca The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between neighboring protons. ubc.ca

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH3 | 1.50 | Doublet | 6.30 |

| -OH | 1.81 | Broad Singlet | - |

| -CH- | 4.96 | Quartet | 6.60 |

| Aromatic-H | 7.47-7.62 | Multiplet | - |

Table 1: 1H NMR data for this compound. rsc.org

The methyl (-CH3) protons appear as a doublet due to coupling with the adjacent methine (-CH-) proton. The methine proton, in turn, is split into a quartet by the three methyl protons. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be variable. The aromatic protons exhibit a complex multiplet pattern due to coupling with each other and with the fluorine atoms on the phenyl ring.

13C NMR Analysis: Carbon Environments and Fluorine Coupling

13C NMR spectroscopy provides insights into the carbon skeleton of the molecule. blogspot.com The presence of fluorine atoms introduces additional complexity due to carbon-fluorine (C-F) coupling, which can occur over one or more bonds. blogspot.commagritek.com This coupling provides valuable structural information. researchgate.net

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| -CH3 | 25.4 | - |

| -CH- | 69.8 | - |

| Aromatic C-H | 125.4 (2CH) | - |

| Aromatic C-F | 125.5 | nJCF |

| Aromatic C-ipso | 125.6 | nJCF |

Table 2: 13C NMR data for this compound. rsc.org

The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (1JCF), while carbons further away show smaller, long-range couplings (nJCF where n > 1). magritek.comed.ac.uk The complexity of these spectra often requires advanced techniques, such as proton and fluorine decoupling, for complete interpretation. magritek.com

19F NMR Analysis: Fluorine Environments and Through-Space/Bond Couplings

19F NMR is a powerful tool for studying fluorinated organic compounds due to its high sensitivity and wide chemical shift range. thermofisher.comresearchgate.net It provides direct information about the electronic environment of each fluorine atom. thermofisher.com In this compound, the three fluorine atoms are in different chemical environments, leading to distinct signals in the 19F NMR spectrum.

The spectrum also reveals couplings between the fluorine atoms (F-F coupling) and between fluorine and protons (H-F coupling). These couplings, which can occur through bonds or through space, provide crucial information about the molecule's conformation and the proximity of different atoms. researchgate.net Through-space coupling is particularly noteworthy in fluorinated compounds, where interactions between spatially close fluorine atoms can be observed even if they are separated by many bonds. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unraveling the complex structural details of molecules like this compound. researchgate.netemory.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems. sdsu.eduyoutube.com For instance, a cross-peak between the -CH3 and -CH- signals would confirm their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.eduemerypharma.com This is essential for assigning the carbon signals based on the already assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduyoutube.com This technique is invaluable for identifying quaternary carbons and for piecing together different fragments of the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. ucdavis.edu Each functional group absorbs infrared radiation at a characteristic frequency. ucdavis.edu

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

| O-H (Alcohol) | Stretching, broad | 3400 - 3650 |

| C-H (Alkane) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1600 - 1585 |

| C-O (Alcohol) | Stretching | 1320 - 1210 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1400 |

Table 3: Characteristic FT-IR absorption bands for this compound. pressbooks.publibretexts.orglibretexts.org

The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3650 cm-1, characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The C-H stretching vibrations of the methyl and methine groups would appear in the 2850-2960 cm-1 range. pressbooks.pub Aromatic C=C stretching bands would be observed around 1600 cm-1. libretexts.org The C-O stretching of the alcohol and the C-F stretching of the aryl fluoride (B91410) would also produce characteristic absorptions.

Raman Spectroscopy: Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique vibrational fingerprint of this compound. This analysis provides deep insights into the molecule's structural arrangement by probing its various vibrational modes. The Raman spectrum is characterized by a series of bands, each corresponding to a specific molecular motion, such as the stretching and bending of bonds between atoms.

For a non-linear molecule like this compound, which contains 19 atoms, there are 3N-6, or 51, fundamental vibrational modes. georgetown.edu These modes are distributed among various functional groups within the molecule. Key vibrational modes that are typically prominent in the Raman spectrum include:

Aromatic C-H Stretching: These vibrations of the hydrogen atoms attached to the trifluorophenyl ring generally appear in the 3100-3000 cm⁻¹ region. nih.gov

Aliphatic C-H Stretching: The methyl (CH₃) and methine (CH) groups on the ethanol (B145695) side chain exhibit stretching vibrations, typically observed in the 2900-3000 cm⁻¹ range. nih.gov

O-H Stretching: The hydroxyl group's stretching vibration is highly sensitive to hydrogen bonding and can appear as a broad band, often in the 3200-3600 cm⁻¹ region. The presence of intramolecular or intermolecular hydrogen bonding, potentially involving the fluorine atoms, can influence the position and shape of this band. acs.org

C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic ring and the bond connecting the ring to the ethanol moiety are found in the 1400-1600 cm⁻¹ range.

C-F Stretching: The strong carbon-fluorine bonds give rise to intense and characteristic bands, typically in the 1100-1400 cm⁻¹ region. The symmetric and asymmetric stretching modes of the three C-F bonds on the phenyl ring are distinct features in the spectrum.

C-O Stretching: The stretching of the carbon-oxygen bond in the alcohol group is usually observed in the 1000-1200 cm⁻¹ region.

The specific frequencies and intensities of these bands create a unique spectral "fingerprint" for this compound, allowing for its unambiguous identification. Furthermore, shifts in these vibrational frequencies can provide information about the molecule's conformation and its interactions with its environment.

Table 1: Predicted Key Raman Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Trifluorophenyl Ring |

| Aliphatic C-H Stretch | 3000-2850 | Ethan-1-ol Side Chain |

| O-H Stretch | 3600-3200 | Hydroxyl Group |

| Aromatic C=C Stretch | 1600-1450 | Trifluorophenyl Ring |

| C-F Stretch | 1400-1100 | Trifluoromethyl Groups |

| C-O Stretch | 1200-1000 | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of this compound and its various ionic forms. The monoisotopic mass of the neutral molecule (C₈H₇F₃O) is calculated to be approximately 176.0449 Da. uni.lu

HRMS analysis can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS can confirm its elemental formula by matching the experimentally measured exact mass to the theoretically calculated value. Common adducts observed in HRMS include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻. uni.lu The high mass accuracy of HRMS is crucial for confirming the identity of the compound in complex samples and for the structural elucidation of its metabolites or degradation products.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₈H₈F₃O⁺ | 177.05218 |

| [M+Na]⁺ | C₈H₇F₃ONa⁺ | 199.03412 |

| [M-H]⁻ | C₈H₆F₃O⁻ | 175.03762 |

| [M+NH₄]⁺ | C₈H₁₁F₃NO⁺ | 194.07872 |

| [M+K]⁺ | C₈H₇F₃OK⁺ | 215.00806 |

| Data sourced from PubChemLite. uni.lu |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of this compound samples and for confirming its identity. In GC, the compound is vaporized and separated from volatile impurities as it passes through a capillary column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that aids in its identification.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound, key fragmentation pathways likely involve the loss of a methyl group (CH₃), a water molecule (H₂O) from the alcohol, or cleavage of the bond between the aromatic ring and the ethanol side chain. The presence of fluorine atoms will also influence the fragmentation pattern, potentially leading to fragments containing the trifluorophenyl moiety. GC-MS is a standard method for the quality control of fine chemicals and for the analysis of reaction mixtures in synthetic chemistry. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound in complex matrices, particularly for samples that are not suitable for GC analysis due to low volatility or thermal instability. LC separates the compound from other components in a liquid phase based on its physicochemical properties, such as polarity.

After separation by LC, the compound is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually result in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is advantageous for molecular weight determination. LC-MS is widely used in pharmaceutical analysis, environmental monitoring, and metabolomics to detect and quantify compounds in complex biological or environmental samples. frontiersin.org For instance, LC-MS could be employed to study the metabolism of this compound by identifying its transformation products in biological fluids.

X-ray Crystallography and Solid-State Characterization

The crystal structure would reveal the orientation of the trifluorophenyl ring relative to the ethanol side chain. A key feature of interest would be the presence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks within the crystal lattice. The fluorine atoms, with their high electronegativity, could also participate in weaker C-H···F or other non-covalent interactions, which would influence the crystal packing.

Studying the crystal structures of derivatives of this compound would provide insights into how modifications to the molecular structure affect its solid-state properties. For example, the introduction of other functional groups could lead to different hydrogen bonding motifs and crystal packing arrangements. This information is crucial for understanding the physicochemical properties of these materials, such as melting point, solubility, and polymorphism.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is dictated by the interplay of steric and electronic effects arising from its trifluorophenyl and ethanol moieties. While a definitive crystal structure from experimental X-ray diffraction analysis is not publicly available, computational modeling, particularly using Density Functional Theory (DFT), can provide significant insights into the most probable low-energy conformations in the solid state.

Theoretical studies on analogous fluorinated benzyl (B1604629) alcohols suggest that the orientation of the hydroxymethyl group relative to the aromatic ring is a key conformational determinant. researchgate.netconsensus.apprsc.org For this compound, the crucial dihedral angles defining its conformation would be the Cipso-Cα-O-H and the Cortho-Cipso-Cα-O angles. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the methyl group, the hydroxyl group, and the ortho-fluorine atoms of the phenyl ring.

Computational analyses of similar molecules have shown that gauche and anti-periplanar arrangements of the C-O bond relative to the phenyl ring are often energetically favored. researchgate.net In the case of this compound, the presence of two ortho-fluorine atoms would likely influence the rotational barrier around the Cipso-Cα bond, potentially favoring a staggered conformation to alleviate steric strain. The table below presents theoretically predicted conformational parameters based on DFT calculations for similar fluorinated benzyl alcohol derivatives, which can serve as a model for understanding the conformational landscape of the title compound.

| Conformational Parameter | Predicted Value/Description |

|---|---|

| Cortho-Cipso-Cα-O Dihedral Angle | Expected to be in a staggered conformation (approx. ±60° or 180°) to minimize steric interactions with ortho-fluorine atoms. |

| Cipso-Cα-O-H Dihedral Angle | The orientation of the hydroxyl hydrogen is likely influenced by the potential for intramolecular hydrogen bonding. |

| Relative Orientation of Phenyl and Ethan-1-ol Groups | A non-planar arrangement is expected to be the most stable conformation. nih.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular assembly of this compound in the solid state is governed by a network of intermolecular interactions, with hydrogen bonding and potentially halogen bonding playing pivotal roles.

Hydrogen Bonding: The primary and strongest intermolecular interaction is expected to be the hydrogen bond formed between the hydroxyl group of one molecule and an electronegative atom of a neighboring molecule. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). It is highly probable that O-H···O hydrogen bonds will be a dominant feature in the crystal lattice, leading to the formation of chains or cyclic motifs of molecules.

Halogen Bonding: The phenomenon of halogen bonding, where a halogen atom acts as an electrophilic species (a σ-hole), has gained increasing recognition. rsc.org While fluorine is the least polarizable of the halogens, under certain electronic environments, it can participate in halogen bonding. In this compound, the electron-withdrawing nature of the phenyl ring could induce a small positive electrostatic potential on the fluorine atoms, allowing for weak C-F···O or C-F···π interactions with neighboring molecules. However, these interactions are generally considered to be very weak for fluorine.

The table below summarizes the potential intermolecular interactions and their key characteristics, based on theoretical considerations and data from related structures. nih.govnih.govmdpi.com

| Interaction Type | Donor | Acceptor | Predicted Characteristics |

|---|---|---|---|

| Hydrogen Bond | -OH | -OH (Oxygen) | Strong, directional interaction, likely forming chains or rings. |

| Hydrogen Bond | -OH | -F (Fluorine) | Weaker than O-H···O, but contributes to lattice stability. |

| Halogen Bond | C-F | -OH (Oxygen) or Phenyl Ring (π-system) | Very weak and less likely to be a dominant packing force compared to hydrogen bonding. |

| π-π Stacking | Trifluorophenyl Ring | Trifluorophenyl Ring | Possible offset or parallel-displaced stacking to minimize electrostatic repulsion between fluorinated rings. |

Chemical Reactivity and Derivatization of 1 2,4,6 Trifluorophenyl Ethan 1 Ol

Reactions at the Hydroxyl Group

The secondary alcohol group is a key functional handle for a variety of derivatization reactions, including oxidation, esterification, etherification, and substitution.

As a secondary alcohol, 1-(2,4,6-Trifluorophenyl)ethan-1-ol can be readily oxidized to its corresponding ketone, 2,4,6-Trifluoroacetophenone. nih.gov This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions, scale, and selectivity.

Commonly employed methods include the use of chromium-based reagents, such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC), which are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), offers a mild, metal-free alternative. Another widely used method is the Dess-Martin periodinane (DMP) oxidation, which is appreciated for its neutral pH conditions and broad functional group tolerance.

Table 1: Common Oxidation Reagents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2,4,6-Trifluoroacetophenone |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane, -78 °C to rt | 2,4,6-Trifluoroacetophenone |

| Dess-Martin Periodinane (DMP) | Dichloromethane | 2,4,6-Trifluoroacetophenone |

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The classic Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. organic-chemistry.org Alternatively, for more sensitive substrates, milder conditions can be used, such as reacting the alcohol with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. nih.gov

Etherification, the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The hydroxyl group can be replaced by a halogen atom through various halogenation reactions. Treatment with thionyl chloride (SOCl₂) is a common method for converting secondary alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is often used for synthesizing alkyl bromides. These reactions typically proceed via an intermediate that facilitates the departure of the hydroxyl group as water.

Acid-catalyzed dehydration of this compound can lead to the formation of 1-fluoro-2,4-difluoro-3-(1-ethenyl)benzene. This elimination reaction is typically promoted by strong acids such as sulfuric acid or phosphoric acid at elevated temperatures. chemguide.co.uk The mechanism for a secondary alcohol generally proceeds through a carbocation intermediate (E1 mechanism). chemguide.co.uk

Reactions Involving the Aromatic Ring

The trifluorinated phenyl group exhibits distinct reactivity, influenced by the strong electron-withdrawing nature of the fluorine atoms.

Electrophilic aromatic substitution (SEAr) on the this compound ring is a challenging transformation. wikipedia.org The three fluorine atoms are powerful deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. wikipedia.orglibretexts.org

While halogens are typically ortho, para-directors due to resonance, in this molecule, the positions ortho and para to the fluorines (positions 2, 4, and 6) are already substituted. The remaining available positions are 3 and 5. The 1-hydroxyethyl group is generally considered an activating, ortho, para-directing group. However, its directing influence would be towards the already substituted 2, 4, and 6 positions. Therefore, any electrophilic attack would have to occur at the meta positions (3 and 5) relative to all existing substituents. These positions are strongly deactivated, making standard electrophilic reactions like nitration or Friedel-Crafts alkylation/acylation require harsh conditions and likely result in low yields. libretexts.orgmasterorganicchemistry.com

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| -F | 2, 4, 6 | Inductive: Withdrawing; Resonance: Donating | Deactivating | Ortho, Para |

In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the trifluorinated ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). xmu.edu.cn The presence of multiple, strongly electron-withdrawing fluorine atoms stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction, thereby facilitating the substitution. libretexts.org

In SNAr reactions, a strong nucleophile (e.g., an alkoxide, amine, or thiol) attacks one of the carbons bearing a fluorine atom. Fluoride (B91410) is a relatively good leaving group in this context. The substitution is most likely to occur at the para-position (C4) or the ortho-positions (C2, C6) as these positions receive the strongest electron-withdrawing influence from the other fluorine atoms, which is necessary to stabilize the anionic intermediate. This type of reaction provides a powerful method for further functionalizing the aromatic ring with a variety of substituents.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Functionalizable Sites

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org Its mild reaction conditions, tolerance of various functional groups, and the low toxicity of boron-containing reagents have led to its widespread use. tezu.ernet.innih.gov For a derivative of this compound, such as an iodo- or bromo-substituted variant, a Suzuki reaction could introduce new aryl, heteroaryl, or alkyl groups onto the fluorinated ring.

General Scheme for Suzuki-Miyaura Coupling

R¹-X + R²-B(OR)₂ → R¹-R²

(Where X = I, Br, Cl, OTf)

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl/Vinyl Halide or Triflate | Aryl bromides, Aryl chlorides, Aryl triflates | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Heteroarylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalysts | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF, Water/n-Butanol nih.gov | Reaction medium |

Heck Reaction

The Heck reaction, another cornerstone of palladium catalysis, couples an unsaturated halide or triflate with an alkene to create a substituted alkene. wikipedia.org This reaction is particularly useful for the vinylation of aryl rings. organic-chemistry.org A hypothetical Heck reaction with a halogenated derivative of this compound would allow the introduction of various alkenyl substituents, further functionalizing the molecule. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

General Scheme for Heck Reaction

R¹-X + R²-CH=CH₂ → R¹-CH=CH-R²

(Where X = I, Br, OTf)

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl/Vinyl Halide or Triflate | Iodobenzene, Vinyl triflates, Aryl bromides | Electrophilic partner |

| Alkene | Styrene, Acrylates, Ethylene (B1197577) rug.nl | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd/C, Palladacycles rug.nl | Catalyzes the C-C bond formation |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX byproduct |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Reaction medium |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically co-catalyzed by palladium and copper complexes, is the most common method for synthesizing arylalkynes. libretexts.org It is invaluable for creating rigid, linear structures found in many functional materials and complex natural products. nih.gov For a suitably functionalized derivative of this compound, Sonogashira coupling would enable the attachment of an alkynyl group.

General Scheme for Sonogashira Coupling

R¹-X + H-C≡C-R² → R¹-C≡C-R²

(Where X = I, Br, Cl, OTf)

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl/Vinyl Halide or Triflate | Aryl iodides, Aryl bromides, Vinyl chlorides | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propyne organic-chemistry.org | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst for C-C coupling |

| Copper(I) Co-catalyst | CuI | Activates the alkyne (in traditional protocols) |

| Base | Et₃N, Diisopropylamine (often as solvent) | Activates alkyne and neutralizes HX |

| Solvent | THF, DMF, Amines | Reaction medium |

Stereochemical Transformations and Retention of Chirality

The hydroxyl-bearing carbon in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The stereochemical outcome of reactions occurring at or adjacent to this center is of significant interest, particularly in the synthesis of enantiomerically pure compounds.

Inversion and Retention of Configuration at the Chiral Center

Reactions involving the direct substitution of the hydroxyl group at the chiral center can proceed through mechanisms that either invert or retain the original stereochemistry.

Inversion of Configuration: This outcome is characteristic of bimolecular nucleophilic substitution (SN2) reactions. In a typical SN2 pathway, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a "Walden inversion" of the stereocenter's configuration (R becomes S, and S becomes R). For this to occur with this compound, the hydroxyl group would first need to be converted into a good leaving group, such as a tosylate or a halide.

Retention of Configuration: This outcome occurs when the substitution happens in a way that the new bond is formed from the same direction as the broken bond. This can happen through various mechanisms, including double inversion (two sequential SN2 reactions) or reactions involving neighboring group participation. Some stereospecific reactions are known to proceed with retention of configuration, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. masterorganicchemistry.com

While these principles are fundamental to stereochemistry, specific studies detailing reactions that proceed with controlled inversion or retention at the chiral center of this compound are not prominently featured in the surveyed scientific literature.

Diastereoselective Reactions of Chiral Derivatives

When a molecule already contains a chiral center, its presence can influence the stereochemical outcome of a reaction at a different site, leading to the preferential formation of one diastereomer over another. This process is known as diastereoselective synthesis. numberanalytics.com

A chiral alcohol like this compound can be used as a chiral auxiliary. In this approach, the chiral alcohol is temporarily incorporated into an achiral substrate molecule. The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent in a subsequent reaction, leading to the creation of a new stereocenter with a preferred configuration. Finally, the auxiliary is cleaved from the molecule, having fulfilled its role of inducing chirality. While the use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, there is no specific information in the reviewed literature on the application of this compound or its derivatives for this purpose. numberanalytics.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 1-(2,4,6-Trifluorophenyl)ethan-1-ol, DFT calculations have been employed to elucidate its structural and electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

The optimized geometry reveals the spatial orientation of the trifluorinated phenyl ring with respect to the ethan-1-ol side chain. The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's geometry due to their high electronegativity and steric bulk. The bond lengths and angles of the phenyl ring are expected to be slightly distorted from a perfect hexagon due to the electronic effects of the fluorine and the ethan-1-ol substituents.

Table 1: Selected Optimized Structural Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (side chain) | ~1.53 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | F-C-C | ~119° |

| Bond Angle | C-C-O | ~109.5° |

| Dihedral Angle | C(ring)-C(ring)-C(side chain)-O | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values would be specific to the computational method used.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The vibrational spectrum of this compound is characterized by distinct peaks corresponding to its functional groups. The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the high-frequency region of the IR spectrum. The C-F stretching vibrations of the trifluorinated ring will also give rise to strong absorptions. The various C-H and C-C stretching and bending vibrations of the phenyl ring and the ethyl group contribute to the fingerprint region of the spectrum. By comparing the calculated vibrational frequencies with experimental IR and Raman spectra, a detailed assignment of the spectral bands can be achieved. nih.gov

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Assignment |

| Stretching | ~3600 | O-H stretch |

| Stretching | ~3000 | Aromatic C-H stretch |

| Stretching | ~2950 | Aliphatic C-H stretch |

| Stretching | ~1600 | Aromatic C=C stretch |

| Stretching | ~1250 | C-F stretch |

| Stretching | ~1050 | C-O stretch |

| Bending | ~1450 | C-H bend |

Note: This table provides illustrative frequency ranges for the key functional groups. A full computational analysis would provide a detailed list of all vibrational modes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map is expected to show a region of negative electrostatic potential (typically colored red or yellow) around the highly electronegative oxygen atom of the hydroxyl group and the fluorine atoms on the phenyl ring. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms, particularly the hydroxyl hydrogen, making them sites for potential nucleophilic attack. The MEP map provides a visual representation of the molecule's polarity and its likely sites of interaction. nih.gov

Frontier Molecular Orbital (FMO) theory is used to understand the electronic transitions and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. ajchem-a.comnih.gov

In this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the hydroxyl group, which are the more electron-rich parts of the molecule. The LUMO is expected to be distributed over the trifluorinated phenyl ring, which can act as an electron acceptor. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These are illustrative energy values. The actual calculated energies depend on the level of theory and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a key factor in molecular stability. uni-muenchen.dewisc.edu

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, often in the presence of a solvent or other molecules. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

For this compound, MD simulations could be employed to investigate its conformational dynamics, such as the rotation around the C(ring)-C(side chain) bond, and to understand its interactions with solvent molecules, such as water. These simulations can reveal information about the molecule's solvation shell, hydrogen bonding patterns, and its tendency to aggregate in solution. Such studies are valuable for understanding the macroscopic properties of the compound based on its microscopic behavior.

Conformational Landscape Exploration

Solvent Effects on Conformation and Reactivity

The surrounding solvent medium can significantly influence the conformational preferences and reactivity of a molecule. For polar molecules like this compound, which possesses a hydroxyl group capable of hydrogen bonding, the choice of solvent is particularly important.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment. In the case of this compound, polar protic solvents (like water or ethanol) would be expected to form hydrogen bonds with the hydroxyl group, potentially stabilizing conformations where the hydroxyl group is more exposed. Aprotic polar solvents (like acetonitrile (B52724) or dimethyl sulfoxide) would interact primarily through dipole-dipole interactions. These solvent-solute interactions can alter the relative energies of different conformers and influence the energy barriers of chemical reactions, thereby affecting reaction rates and product distributions. Detailed computational studies would be required to quantify these solvent effects for specific reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.govindexcopernicus.com

Predictive Models for Biological Activity based on Molecular Descriptors

Predictive QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. While specific QSAR models for the biological activity of this compound have not been reported in the literature, the general methodology would involve:

Dataset Collection: Gathering a set of molecules with known biological activities that are structurally related to this compound.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such models, once developed and validated, could be used to predict the biological activity of new, untested compounds, thereby accelerating the drug discovery process.

Correlation with Physicochemical Parameters (e.g., LogP, TPSA)

Physicochemical parameters play a critical role in determining the pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). QSAR can be used to correlate a compound's structure with these properties.

LogP , the logarithm of the octanol-water partition coefficient, is a measure of a compound's lipophilicity. A predicted value for the XlogP of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol is 1.7, suggesting a moderate level of lipophilicity. uni.lu This value indicates that the compound is more soluble in lipids than in water, which can influence its ability to cross cell membranes.

Topological Polar Surface Area (TPSA) is another important descriptor that quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. While a specific calculated TPSA value for this compound is not provided in the readily available literature, it can be estimated using computational tools based on its chemical structure.

The following table summarizes the available predicted physicochemical parameters for a related compound, 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol, to illustrate the types of data generated in such studies.

| Property | Value | Source |

| Molecular Weight | 244.13 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

This table is for illustrative purposes, showing data for a structurally similar compound due to the lack of a comprehensive public dataset for this compound.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions, providing insights into the formation of transient intermediates and the energies associated with these processes.

Transition State Localization and Energy Barrier Calculations

Understanding a reaction mechanism at a molecular level involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

For a reaction involving this compound, such as its synthesis via the reduction of 2,4,6-trifluoroacetophenone, computational methods could be used to:

Model the Reactants and Products: Optimize the geometries of the starting materials and the final product.

Locate the Transition State: Employ algorithms to find the saddle point on the potential energy surface corresponding to the transition state structure.

Calculate the Energy Barrier: Determine the energy difference between the transition state and the reactants.

These calculations can help in understanding the feasibility of a proposed reaction mechanism and can be used to predict how changes in the molecular structure or reaction conditions might affect the reaction outcome. Currently, there are no specific published studies detailing the transition state analysis for reactions involving this compound.

Understanding Selectivity in Asymmetric Catalysis

The enantioselective synthesis of chiral alcohols, such as this compound, is a cornerstone of modern synthetic chemistry, with significant implications for the pharmaceutical and materials science industries. Achieving high levels of stereocontrol in these reactions is a primary objective, and computational chemistry has emerged as a powerful tool to unravel the subtle factors that govern enantioselectivity. Through theoretical studies, researchers can gain a detailed understanding of reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of catalyst-substrate interactions during the crucial stereodetermining step of a reaction. researchgate.netrsc.org By modeling the transition states of competing reaction pathways that lead to different stereoisomers, the origins of enantioselectivity can be pinpointed. These calculations can quantify the energy differences between these transition states, with even small variations having a profound impact on the enantiomeric excess of the product.

In the context of the asymmetric reduction of prochiral ketones, like the precursor to this compound, computational studies often focus on the mechanism of hydride transfer from a chiral catalyst to the carbonyl carbon. For instance, in reductions catalyzed by chiral oxazaborolidines, DFT calculations can model the formation of the catalyst-ketone complex and the subsequent transfer of a hydride from the borane (B79455) reagent. nih.govtcichemicals.comsigmaaldrich.com These models can reveal the preferred orientation of the substrate within the chiral pocket of the catalyst, highlighting key non-covalent interactions such as hydrogen bonds and steric repulsions that dictate which face of the ketone is more accessible for hydride attack.

Furthermore, theoretical studies can be employed to design and optimize chiral catalysts for enhanced selectivity. By systematically modifying the structure of a catalyst in silico, it is possible to predict how these changes will affect the stereochemical outcome of the reaction. rsc.org This iterative process of computational design followed by experimental validation can significantly accelerate the discovery of new and more efficient catalytic systems.

The insights gained from computational chemistry are not limited to catalyst design. They also provide a fundamental understanding of reaction dynamics, including the potential for different reaction mechanisms to be operative under various conditions. For instance, theoretical models can help to distinguish between concerted and stepwise pathways and can rationalize the effects of temperature, pressure, and additives on the reaction outcome. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate

The chemical reactivity of the hydroxyl group and the unique properties of the trifluorophenyl moiety make 1-(2,4,6-trifluorophenyl)ethan-1-ol a versatile intermediate in organic synthesis.

While specific examples of APIs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is found in various biologically active molecules. The phenyl ethanol (B145695) backbone is a common feature in many pharmaceuticals, and the trifluorophenyl group is a key component in a range of modern drugs. The compound's structure allows for further chemical modifications, enabling its integration into larger, more complex molecules with therapeutic potential. The hydroxyl group can be readily converted into other functional groups, facilitating the construction of diverse molecular architectures.

The trifluorophenyl group is a sought-after moiety in drug design due to its ability to modulate the electronic and steric properties of a molecule. Compounds containing this group have shown promise in various therapeutic areas. For instance, derivatives of N-(trifluoromethyl)phenyl substituted pyrazoles have been synthesized and evaluated for their antimicrobial potency. nih.gov The synthesis of such complex molecules often involves the use of simpler fluorinated precursors. Therefore, this compound represents a potential precursor for a new generation of fluorinated drug candidates, where the trifluorophenyl component is essential for biological activity.

Investigation of Biological Activities

The inherent structural features of this compound suggest that it may possess intrinsic biological activities. The presence of the fluorinated phenyl ring is often associated with antimicrobial properties.

Research into the antimicrobial effects of fluorinated compounds has revealed that the introduction of fluorine atoms can enhance their efficacy. Various trifluoromethylphenyl derivatives have demonstrated significant antimicrobial activity.

While direct studies on the antibacterial efficacy of this compound against Staphylococcus aureus are limited, research on structurally related compounds provides valuable insights. A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives revealed that these compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds in the series, which contained a trifluoromethylphenyl group, inhibited the growth of three out of five S. aureus strains with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL. nih.gov

Furthermore, a urea (B33335) derivative containing two trifluoromethylphenyl groups, 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU), has been shown to enhance the antibacterial and antibiofilm effects of fluoride (B91410) against oral Staphylococcus aureus. nih.govnih.gov This synergistic effect suggests that the trifluoromethylphenyl moiety can play a crucial role in combating S. aureus infections. nih.govnih.gov

Table 1: Antibacterial Activity of a Related Trifluoromethylphenyl Derivative

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

| Bromo and trifluoromethyl substituted pyrazole | Staphylococcus aureus | 0.78 μg/mL |

Data sourced from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov

The exploration of fluorinated compounds has extended to their potential antiviral and antifungal activities. While direct evidence for this compound is not available, the broader class of fluorinated and trifluoromethyl-containing molecules has shown promise. For example, perfluoroalkylated derivatives of glycopeptide antibiotics have demonstrated strong antiviral activity against a range of viruses, including influenza. nih.gov Additionally, various triazole derivatives, which can be synthesized using fluorinated precursors, are well-established antifungal agents. The structural similarities suggest that this compound could serve as a scaffold or precursor for the development of novel antiviral and antifungal drugs.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data specifically detailing the medicinal chemistry applications of the chemical compound This compound as outlined in the requested article structure.

The performed searches for direct information regarding the enzyme inhibition studies, anticancer potential, and other pharmacological properties of this compound did not yield any specific results. While general information on related pathways and mechanisms such as PI3Kα/mTOR, CK2 protein kinase, and tubulin polymerization exists for other chemical entities, no studies were found that investigate the role of this compound in these contexts.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline focusing solely on this specific compound. The requested content on its modulation of metabolic enzymes, interaction with molecular targets, inhibition of cell proliferation, specific anticancer mechanisms, or its anti-inflammatory and analgesic properties is not documented in the available scientific literature.

Anticancer Potential and Mechanisms of Action

Structure-Activity Relationship (SAR) Studies

The presence and positioning of fluorine atoms on a phenyl ring can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic fate. nih.gov The 2,4,6-trifluorophenyl moiety is a particularly interesting substitution pattern. The fluorine atoms are strong electron-withdrawing groups, which can influence the pKa of the hydroxyl group and modulate interactions with biological targets. nih.gov

In broader SAR studies of related compounds, the degree and position of fluorine substitution have been shown to be critical for activity. For example, in a series of clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that multiple fluorine substitutions can be beneficial for certain biological activities.

| Compound Series | Substitution Pattern on Phenyl Ring | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| Clinafloxacin-Triazole Hybrids | 2,4-difluoro | Most potent antimicrobial efficacy against MRSA. | nih.gov |

| Benzylthioquinolinium Iodides | 2,4,6-trimethyl | Showed some antifungal activity, but less than other analogs. | nih.gov |

| 1,2,4-Triazole-pyrimidine Hybrids | 2,4-di-F, 3-F, 3-NO2, etc. (electron-withdrawing) | Enhanced antibacterial activity. | nih.gov |

The central carbon of the ethan-1-ol side chain in this compound is a chiral center, meaning the compound exists as a pair of enantiomers: (R)-1-(2,4,6-trifluorophenyl)ethan-1-ol and (S)-1-(2,4,6-trifluorophenyl)ethan-1-ol. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

While specific enantioselective biological data for this compound is not widely published, the importance of stereochemistry is evident in many other chiral fluorinated compounds. For instance, enantioselective fluorination is a critical process in the synthesis of many pharmaceuticals, as often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. numberanalytics.comresearchgate.netresearchgate.net

The synthesis of optically active fluorinated phenylethanols, such as the enantiomers of 1-(3-fluorophenyl)ethanol (B1295094) and 1-(2,4-difluorophenyl)ethanol, has been patented for their use as intermediates in the production of pharmaceutical agents, underscoring the importance of obtaining single enantiomers for drug development. google.com It is therefore highly probable that the (R) and (S) enantiomers of this compound would also display distinct biological activities.

| Enantiomer | CAS Number | Potential Significance |

|---|---|---|

| (S)-1-(2,4,6-Trifluorophenyl)ethan-1-ol | 1568193-05-4 | Likely to exhibit different biological activities and potencies due to stereospecific interactions with chiral biological targets. The specific activity of each enantiomer would need to be determined through biological testing. |

| (R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol | 1568065-39-3 |

The this compound scaffold is amenable to various chemical modifications to explore and optimize its biological activity. Derivatization strategies can be employed to enhance potency, improve selectivity for a specific biological target, and fine-tune pharmacokinetic properties.

The hydroxyl group of the ethan-1-ol side chain is a key site for derivatization. It can be esterified or etherified to produce prodrugs or to introduce new functional groups that can form additional interactions with a target receptor. For example, in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a series of β-amino amides were synthesized, demonstrating how modifications to a side chain containing a hydroxyl group can lead to potent and selective inhibitors. acs.org

Another common strategy is the replacement of the hydroxyl group with other functionalities, such as an amine, to introduce basicity and the potential for salt formation, which can improve solubility and formulation properties. Furthermore, the methyl group of the ethan-1-ol side chain could be extended or replaced with other alkyl or aryl groups to probe the steric and hydrophobic requirements of a binding pocket.

The trifluorinated phenyl ring itself can also be a point of modification, although this is less common. The synthesis of analogs with different fluorine substitution patterns (e.g., 2,4-difluoro, 3,5-difluoro) or the introduction of other small substituents could be used to systematically map the SAR of the aromatic ring.

| Derivatization Site | Potential Modification | Potential Outcome | General Principle Reference |

|---|---|---|---|

| Hydroxyl Group | Esterification, Etherification | Prodrug formation, altered lipophilicity, introduction of new binding moieties. | sigmaaldrich.com |

| Hydroxyl Group | Replacement with an amine | Introduction of a basic center, potential for improved solubility and salt formation. | alfachemic.com |

| Methyl Group | Alkylation, Arylation | Probing steric and hydrophobic limits of a binding site. | nih.gov |

| Phenyl Ring | Alteration of fluorine substitution pattern | Fine-tuning of electronic properties and lipophilicity. | nih.gov |

Applications in Agrochemicals and Specialty Chemicals

Intermediate in Agrochemical Synthesis

Fluorinated compounds are integral to modern crop protection. It is estimated that fluorinated molecules, particularly those containing aromatic fluorine and trifluoromethyl groups, constitute a significant portion of all newly developed agrochemicals. researchgate.netnih.gov The trifluoromethyl group (-CF3), in particular, is found in approximately 32% of all fluorinated agrochemicals. sci-hub.se These compounds are synthesized from various key fluorinated intermediates. sci-hub.se

While direct synthetic routes from 1-(2,4,6-trifluorophenyl)ethan-1-ol to commercially named pesticides and herbicides are not prominently detailed, its structure is analogous to intermediates used in the synthesis of active agrochemical ingredients. For instance, other complex trifluoromethylbenzene-containing molecules are foundational to many modern herbicides. sci-hub.se A related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, is a known intermediate in the production of the widely used broad-spectrum insecticide, Fipronil. The synthesis of such complex agrochemicals often relies on the derivatization of key starting materials like trifluoromethylbenzene. sci-hub.se Given its structure, this compound represents a potential starting point for the creation of new active ingredients where a trifluorinated phenyl moiety is desired for biological activity.

The introduction of fluorine into the molecular structure of agrochemicals is a widely used strategy to enhance their performance. sciencedaily.com The unique properties of the fluorine atom can profoundly modify a molecule's physical, chemical, and biological characteristics. researchgate.net

Key influences of fluorine substitution include:

Increased Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. This strength makes fluorinated compounds more resistant to metabolic degradation by enzymes within the target pest or in the environment, potentially leading to a longer duration of action.

Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the electron distribution within a molecule. This can affect how the molecule binds to its target site, such as a specific enzyme or receptor in a pest, potentially leading to stronger binding and higher potency.

The presence of the 2,4,6-trifluorophenyl group in the subject molecule would be expected to confer these advantages, making it an attractive scaffold for the development of new, effective, and stable agrochemicals.

Building Block for Specialty Chemicals

Fluorinated organic compounds, often referred to as fluorinated building blocks, are crucial in the synthesis of a wide range of specialty materials due to the unique properties they impart. nih.gov These properties include high thermal stability and low surface energy.

In the cosmetics industry, fluorinated compounds are valued for creating products with desirable characteristics such as water resistance, long-lasting wear, and specific textures. researchgate.netatomfair.com Per- and polyfluoroalkyl substances (PFAS) have been used in products like foundations, waterproof mascaras, and long-lasting lipsticks to provide water resistance and film-forming properties. researchgate.net Polytetrafluoroethylene (PTFE), another fluorinated compound, is also found in cosmetic products. sigmaaldrich.com These ingredients help to condition and smooth the skin, giving it a shiny appearance. atomfair.com

There is no direct evidence in published literature to suggest that this compound is currently used as a fragrance ingredient or a functional component in cosmetics. The International Fragrance Association (IFRA) maintains a list of prohibited substances for use in fragrances, and this compound is not listed. europa.eu However, the potential for fluorinated alcohols and their derivatives to act as precursors to new specialty cosmetic ingredients remains an area of chemical exploration.

Fluoropolymers are a critical class of materials used in high-performance coatings for industrial, architectural, and household applications. nih.gov These coatings are known for their exceptional durability, chemical resistance, and weatherability. google.comresearchgate.net The inclusion of fluorine atoms in the polymer structure results in materials with very low surface energy, which provides excellent resistance to dirt, graffiti, water, and oils. google.combldpharm.com

Common fluoropolymers used in coatings include:

Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical inertness. nih.gov

Polyvinylidene Fluoride (B91410) (PVDF): Offers high resistance to UV radiation, chemicals, and environmental pollutants. google.comresearchgate.net

Fluoroethylene Vinyl Ether (FEVE) resins: Allow for the formulation of ambient-cured topcoats with outstanding durability and weather resistance. researchgate.net

The role of this compound in this sector would be that of a potential building block or monomer. Through chemical modification, it could be used to synthesize new fluorinated polymers or additives for coating formulations. The trifluorinated phenyl group could be incorporated to enhance properties such as thermal stability, chemical inertness, and hydrophobicity in the final product. google.com

Lack of Publicly Available Data on the Material Science Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the applications of the chemical compound this compound in materials science, as per the requested detailed outline.

Extensive searches were conducted to locate research and development data on the incorporation of this compound into fluorinated polymers, its use in the development of advanced optical and electronic materials, and its function as a ligand in catalysis. The search for specific analyses such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for polymers containing this compound, as well as data on the modification of material properties like surface energy and dielectric constant, yielded no relevant results.

Enhanced thermal stability in fluorinated polymers.

Modification of surface energy or dielectric constant in materials.

Development of optical materials.

Use in electronic materials such as Organic Light Emitting Diodes (OLEDs) or molecular conductors.

Application as a ligand in catalytic processes.

While general information on fluorinated polymers and their properties is abundant, direct links to this compound are absent from the available scientific and technical records. Similarly, literature on ligands for catalysis does not specify the use of this particular compound.

Therefore, the generation of a scientifically accurate article adhering to the provided, specific outline on the material science applications of this compound is not possible at this time due to the absence of foundational research and data in the public domain.

Applications in Materials Science

Ligand in Catalysis

Design of Transition-Metal Complexes for Catalytic Applications (e.g., Pd-catalyzed cross-coupling)

The primary application of chiral alcohols like 1-(2,4,6-trifluorophenyl)ethan-1-ol in materials science is as a precursor for the synthesis of chiral ligands. researchgate.netnih.gov These ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then function as a catalyst. sigmaaldrich.comacs.org In asymmetric catalysis, the chirality of the ligand is crucial for transferring stereochemical information to the products of a reaction, yielding a desired enantiomer. nih.gov

The synthesis of these ligands often involves converting the alcohol functional group into a more complex moiety capable of coordinating with a transition metal. nih.gov For instance, chiral alcohols can be precursors to chiral phosphine (B1218219) ligands, a class of ligands widely recognized for their effectiveness in various catalytic reactions, including palladium-catalyzed cross-coupling reactions. researchgate.netsigmaaldrich.comrsc.org Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov

The general strategy involves using the chiral alcohol as a starting material to introduce a stereocenter into a ligand backbone. This backbone is then functionalized with a coordinating group, such as a phosphine. These P-chiral or backbone-chiral phosphine ligands can then be complexed with a palladium precursor to generate the active catalyst. nih.govrsc.org The bulky and electron-rich nature of many phosphine ligands is known to improve reactivity in palladium catalysis. nih.gov The specific structure of the 2,4,6-trifluorophenyl group in a ligand derived from this compound would create a unique steric and electronic environment around the metal center, influencing the outcome of catalytic reactions like the Suzuki-Miyaura cross-coupling. nih.govacs.org

Table 1: Examples of Chiral Ligand Types Derived from Precursors and Their Catalytic Applications

| Ligand Class | Precursor Type | Metal Example | Catalytic Application Example |

| Chiral Phosphines | Chiral Alcohols, Amines | Palladium (Pd), Rhodium (Rh) | Cross-Coupling, Asymmetric Hydrogenation |

| Chiral Aminophosphines | Chiral Amines | Palladium (Pd), Rhodium (Rh) | Hydroformylation, Allylic Alkylation |

| P-Chiral Phosphines | Secondary Phosphine-Boranes | Rhodium (Rh) | Asymmetric Hydrogenation |

| Chiral Diimines | Chiral Diamines | Copper (Cu) | Cycloaddition Reactions |

This table illustrates the general classes of chiral ligands and their precursors, which is the established methodology for compounds like this compound.

Influence of Fluorine on Ligand Properties and Catalytic Efficiency

The introduction of fluorine atoms into a ligand's structure has a profound impact on the resulting transition-metal catalyst's performance. nih.govresearchgate.net The effects are multifaceted, stemming from fluorine's unique electronic and steric properties. rsc.org